molecular formula C10H17N5O B10974518 3-cyclohexyl-N-(1H-tetrazol-5-yl)propanamide

3-cyclohexyl-N-(1H-tetrazol-5-yl)propanamide

Cat. No.: B10974518
M. Wt: 223.28 g/mol
InChI Key: HNZYETOJLPAXAL-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-(1H-tetrazol-5-yl)propanamide is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms. Tetrazoles and their derivatives are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(1H-tetrazol-5-yl)propanamide typically involves the cyclization of azide and amide compounds. One common method is the reaction of cyclohexylamine with 5-tetrazolylpropanoic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as sodium azide and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, eco-friendly approaches such as using water as a solvent and moderate reaction conditions are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-(1H-tetrazol-5-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines or other nitrogen heterocycles .

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(1H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in biological systems. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclohexyl-N-(1H-tetrazol-5-yl)propanamide is unique due to its specific structure, which combines a cyclohexyl group with a tetrazole ring. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C10H17N5O

Molecular Weight

223.28 g/mol

IUPAC Name

3-cyclohexyl-N-(2H-tetrazol-5-yl)propanamide

InChI

InChI=1S/C10H17N5O/c16-9(11-10-12-14-15-13-10)7-6-8-4-2-1-3-5-8/h8H,1-7H2,(H2,11,12,13,14,15,16)

InChI Key

HNZYETOJLPAXAL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCC(=O)NC2=NNN=N2

Origin of Product

United States

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